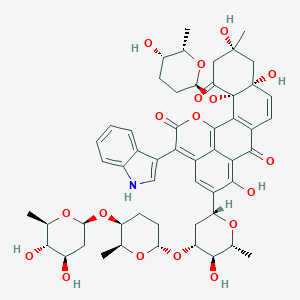

Urdamycin D

Description

Properties

CAS No. |

104443-44-9 |

|---|---|

Molecular Formula |

C53H61NO18 |

Molecular Weight |

1000 g/mol |

IUPAC Name |

(3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione |

InChI |

InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,55-56,58-61,63-64H,10-13,17-19,21H2,1-5H3/b41-30-/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1 |

InChI Key |

FHCQDSRDFSOQAV-BHPMGVOKSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=CC(=C(C6=C4O)O)C7CC(C(C(O7)C)O)OC8CCC(C(O8)C)OC9CC(C(C(O9)C)O)O)C(=C1C=NC2=CC=CC=C21)C(=O)O5)O)(C)O)O |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O[C@H]1CC[C@@H]([C@@H](O1)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)C9CC(C(C(O9)C)O)OC1CCC(C(O1)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |

Synonyms |

urdamycin D |

Origin of Product |

United States |

Isolation and Dereplication Methodologies in Urdamycin D Research

Cultivation Strategies for Urdamycin D Producer Organisms

This compound is primarily produced by strains of Streptomyces fradiae. scienceopen.comnih.gov Effective cultivation strategies are crucial to optimize the yield of secondary metabolites like urdamycins. Fermentation typically begins with inoculating a pre-culture medium designed to promote mycelial growth. The production phase often utilizes complex media enriched with specific carbon and nitrogen sources.

Studies on urdamycin production by Streptomyces fradiae Tü2717 indicate that maximal concentrations of urdamycin A (a related congener) can be achieved after a specific fermentation duration, for example, 70 hours in a 10-liter fermentor, with biomass accumulation plateauing around 9% by volume. Maintaining the pH, for instance at 7.3, and controlling aeration rates, such as 1 vvm (volume per volume per minute), are essential for sustaining metabolic activity and preventing acidification of the culture medium.

A typical fermentation medium composition for urdamycin production might include components like soluble starch, glucose, glycerol, Bacto peptone, cornsteep powder, NaCl, and CaCO₃, each serving specific roles such as carbon sources, nitrogen sources, osmoprotection, growth factors, osmotic balance, and pH buffering.

Here is a representative table of typical fermentation medium components:

| Component | Concentration (%) | Role |

| Soluble starch | 1.0 | Carbon source |

| Glucose | 1.0 | Secondary carbon source |

| Glycerol | 1.0 | Osmoprotectant |

| Bacto peptone | 0.5 | Nitrogen source |

| Cornsteep powder | 0.25 | Growth factors |

| NaCl | 0.1 | Osmotic balance |

| CaCO₃ | 0.3 | pH buffering |

Genetic engineering approaches have also been explored to improve the production of secondary metabolites in Streptomyces. nih.gov While the provided text does not specifically detail genetic strategies for enhancing this compound production, it mentions that manipulating biosynthetic genes can lead to the production of novel urdamycin analogues. nih.govresearchgate.net

Advanced Chromatographic Separation Techniques

Following fermentation, urdamycins, including this compound, are typically extracted from the culture broth using organic solvents. Chloroform is frequently employed due to its high affinity for angucycline compounds, with successive extractions potentially achieving high recovery rates. Ethyl acetate (B1210297) can serve as an alternative for broth fractions with high water content. The combined organic phases are then usually evaporated to yield a crude extract containing this compound and related congeners.

Chromatographic techniques are essential for the purification of this compound from these complex crude extracts. Various modes of chromatography are applied based on the chemical properties of the urdamycins and the nature of the impurities.

Adsorption Chromatography Applications

Adsorption chromatography separates compounds based on their differential adsorption capacities onto a solid stationary phase. hawach.comtestbook.com The mobile phase competes with the analyte molecules for adsorption sites on the stationary phase. hawach.com This technique is based on the principle of "similars are easy to adsorb," where separation is influenced by physical adsorption, chemical adsorption, or semi-chemical adsorption (e.g., hydrogen bonding). hawach.com

In the context of urdamycin purification, crude extracts can be subjected to adsorption chromatography using resins like Amberlite XAD-16. This hydrophobic resin preferentially retains angucycline compounds over more polar impurities. Elution with gradients of methanol (B129727) and water can separate urdamycins from smaller, more polar molecules.

Normal-Phase Chromatography Applications

Normal-phase chromatography utilizes a polar stationary phase and a less polar mobile phase. unt.eduwaters.com Separation is primarily based on the polarity of the analytes, with more polar compounds exhibiting longer retention times due to stronger interactions with the polar stationary phase. unt.edu The dominant retention mechanism is adsorption. unt.edu

Silica gel 60 is a common stationary phase used in normal-phase chromatography for purifying urdamycins. Mixtures of dichloromethane-methanol can be used as the mobile phase. Urdamycin compounds may elute as distinct colored bands (e.g., yellow for urdamycin A) using specific solvent ratios. Normal-phase chromatography is particularly useful for separating compounds soluble in non-polar solvents and for isomer separation. unt.edu

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and purification of natural products, including urdamycins. scienceopen.comnih.govacs.orgnih.govijpsr.comscholarsresearchlibrary.comrjptonline.org RP-HPLC employs a non-polar stationary phase (commonly a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. scienceopen.comnih.govijpsr.comscholarsresearchlibrary.comrjptonline.orgmdpi.com Separation is based on the differential partitioning of analytes between the mobile and stationary phases, with more non-polar compounds being retained longer by the non-polar stationary phase. iupac.org

RP-HPLC is frequently used as a final purification step to achieve high purity levels of this compound and its congeners. nih.gov For example, reverse-phase HPLC with UV detection at a specific wavelength (e.g., 254 nm or 220 nm) using a C18 column and gradients of acetonitrile-water or methanol-water can achieve baseline separation of urdamycin A from congeners. scienceopen.com Purity levels exceeding 98% can be attained and quantified by peak area integration.

Specific RP-HPLC parameters can vary depending on the target urdamycin and the matrix. One reported method for separating a urdamycin analogue used a C18 column with a gradient of water (containing 0.1% formic acid) and acetonitrile. nih.gov The flow rate and gradient profile are optimized to achieve effective separation. nih.gov

Here is an example of reported chromatographic parameters for urdamycin purification steps:

| Step | Stationary Phase | Mobile Phase | Key Separation Mechanism |

| Adsorption | Amberlite XAD-16 | Methanol-water | Hydrophobicity |

| Normal-phase | Silica gel 60 | CH₂Cl₂-MeOH (85:15) | Polarity |

| Size-exclusion | Sephadex LH-20 | Methanol | Molecular size |

| Final polishing | Toyopearl HW-40F | Methanol-water (7:3) | Hydrophilic interaction |

| RP-HPLC | C18 column | Acetonitrile-water or Methanol-water gradients | Polarity/Hydrophobicity |

Note: This table combines information from different sources and may represent parameters used for various urdamycins, not exclusively this compound.

Modern Dereplication Strategies in Natural Product Discovery

The high rate of rediscovery of known natural products is a significant challenge in natural product research. researchgate.netresearchgate.netnih.gov Dereplication is the process of rapidly identifying known compounds in crude extracts or fractions to avoid wasting resources on their re-isolation and structure elucidation. researchgate.netresearchgate.net Modern dereplication strategies integrate various analytical techniques and bioinformatics tools. researchgate.netresearchgate.net

Early dereplication approaches relied on determining the exact chemical formula using high-resolution mass spectrometry and searching chemical structure databases. vliz.be However, this can be challenging due to the large number of compounds with identical formulas. vliz.be

Current strategies often involve hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and LC-UV, coupled with database searching and advanced data analysis methods like molecular networking. researchgate.netresearchgate.netvliz.bekyoto-u.ac.jp Mass spectrometry-based dereplication using AI/ML tools is also being explored to efficiently analyze complex datasets. kyoto-u.ac.jp

Molecular networking, based on tandem mass spectrometry (MS/MS) data, groups related compounds together based on their fragmentation patterns, allowing for the rapid identification of known compounds and the targeted isolation of potentially novel analogues. researchgate.net Databases of natural products, including those with associated mass spectra and structural information, are crucial resources for dereplication. vliz.be

Dereplication helps researchers focus on the isolation and characterization of truly novel compounds, accelerating the natural product discovery process. researchgate.netresearchgate.net

Biosynthetic Pathways and Enzyme Catalysis of Urdamycin D

Polyketide Synthase (PKS) Mediated Aglycone Formation

The foundation of the Urdamycin D structure is an angucycline aglycone, assembled through a type II polyketide synthase system.

Type II PKS systems are responsible for the biosynthesis of aromatic polyketides and are characterized by being composed of discrete, dissociable enzymes that work iteratively. nih.govcaymanchem.com The minimal PKS in the urdamycin pathway typically consists of a ketosynthase alpha (KSα), a ketosynthase beta (KSβ), also known as the chain length factor (CLF), and an acyl carrier protein (ACP). chem960.com These components are encoded by genes such as urdA, urdB, and urdC in the urdamycin biosynthetic gene cluster. chem960.com The KSα-KSβ heterodimer is crucial for catalyzing the repetitive condensation reactions that elongate the polyketide chain, while the ACP carries the growing polyketide chain as a thioester. nih.govcaymanchem.com The CLF (KSβ) plays a role in determining the length of the polyketide chain. caymanchem.com

This compound's angucycline skeleton is formed from a single decapolyketide chain. chem960.com The folding pattern of this nascent polyketide chain is critical for determining the final ring structure of the aglycone. Unlike the linear folding observed in some other aromatic polyketides like actinorhodin (B73869) or tetracenomycin C, the urdamycin polyketide chain undergoes an angular folding pattern.

Following the iterative elongation by the minimal PKS, the linear polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic angucycline structure. These steps are catalyzed by specific enzymes, including cyclases and aromatases, encoded within the urdamycin gene cluster. For instance, UrdF is a cyclase that shows similarity to other angucycline cyclases, and UrdL is an aromatase. These enzymes facilitate the formation of the angularly fused rings. While the precise details of the folding and cyclization specific to the this compound chromophore, including the incorporation of amino acid-derived elements, are complex, the core angucycline framework is established through these PKS-mediated and subsequent cyclization events. chem960.com

Type II PKS System Involvement

Deoxysugar Biosynthesis Pathways

The biological activity of urdamycins is significantly influenced by the presence and specific linkages of deoxysugar moieties. This compound contains deoxysugars, including L-rhodinose and D-olivose, which are synthesized through dedicated enzymatic pathways. chem960.com

The biosynthesis of the deoxysugars in urdamycins, such as D-olivose and L-rhodinose, typically commences from dTDP-D-glucose. This initial substrate is converted through a series of enzymatic transformations to yield the activated forms of the deoxysugars, ready for attachment to the aglycone. A central intermediate in the biosynthesis of both dTDP-D-olivose and dTDP-L-rhodinose is dTDP-4-keto-2,6-dideoxy-D-glucose. This intermediate is then channeled into separate branches of the pathway leading to the distinct D-olivose and L-rhodinose structures.

Key steps in this pathway involve the action of enzymes that modify the sugar structure, including dehydration and reduction reactions. The genes encoding these deoxysugar biosynthetic enzymes are found within the urdamycin biosynthetic gene cluster.

Several specific enzymes play crucial roles in tailoring the sugar molecules. dTDP-hexose-4,6-dehydratases, such as the enzyme encoded by urdH, are involved in the initial steps of converting dTDP-D-glucose to the 4-keto-6-deoxy intermediate. Subsequent modifications involve enzymes like dTDP-hexose-3,4-dehydratases (e.g., UrdQ) and dTDP-hexose-4-ketoreductases (e.g., UrdR). Mutations in genes like urdQ and urdR have been shown to affect deoxysugar biosynthesis and lead to the production of altered urdamycin analogs, highlighting their importance in the pathway. Other enzymes, such as dTDP-hexose 2,3-dehydratase (UrdS) and a 3-ketoreductase (UrdT), are anticipated to catalyze further deoxygenation and reduction steps, leading to the formation of dTDP-4-keto-2,6-dideoxy-D-glucose and its subsequent conversion to the final deoxysugars.

The deoxysugar biosynthesis pathway involves a cascade of enzymatic reactions, as illustrated by the roles of specific enzymes:

| Enzyme Class | Example Urdamycin Enzyme | Proposed Function |

| NDP-hexose synthase | UrdG | Converts D-glucose-1-phosphate to NDP-glucose. |

| NDP-hexose 4,6-dehydratase | UrdH | Converts NDP-glucose to NDP-4-keto-6-deoxy-glucose. |

| NDP-hexose 2,3-dehydratase | UrdS | Catalyzes deoxygenation at C-2. |

| NDP-hexose 3-ketoreductase | UrdT | Catalyzes reduction at C-3. |

| dTDP-hexose-3,4-dehydratase | UrdQ | Involved in L-rhodinose biosynthesis. |

| dTDP-hexose-4-ketoreductase | UrdR | Involved in D-olivose biosynthesis. |

Enzymatic Production of Nucleotide-Activated Sugars (e.g., D-olivose, L-rhodinose)

Glycosylation Steps and Glycosyltransferase (GT) Function

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical step in urdamycin biosynthesis, influencing their biological activity and properties. This process is catalyzed by glycosyltransferases (GTs). The urdamycin biosynthetic gene cluster encodes several GTs, including UrdGT1a, UrdGT1b, UrdGT1c, and UrdGT2.

UrdGT2 has been identified as a key enzyme responsible for the C-glycosyl transfer of activated D-olivose to an angucyclinone precursor, representing an early and essential glycosylation step in the pathway. Inactivation of the urdGT2 gene leads to the accumulation of urdamycin analogs lacking the C-glycosidically linked deoxysugar moiety, underscoring its vital role. Other urdamycin GTs, such as UrdGT1a, UrdGT1b, and UrdGT1c, are involved in the subsequent attachment of additional deoxysugars, forming the characteristic oligosaccharide chains found in urdamycins. These enzymes exhibit varying substrate specificities for both the nucleotide-activated sugar donor and the aglycone acceptor molecule, contributing to the structural diversity observed within the urdamycin family.

The glycosylation pattern in urdamycins, including this compound, involves the sequential addition of deoxysugars catalyzed by these specific glycosyltransferases. The precise order and specificity of these glycosylation events contribute to the final complex structure of this compound.

Urdamycin Biosynthetic Enzymes and Their Roles

| Enzyme | Proposed Function | Relevant Pathway Step |

| UrdA, UrdB | Minimal PKS components (KSα, KSβ/CLF) - Polyketide chain elongation. chem960.com | Aglycone formation |

| UrdC | Minimal PKS component (ACP) - Carries growing polyketide chain. chem960.com | Aglycone formation |

| UrdF | Cyclase - Involved in angucycline ring formation. | Aglycone modification |

| UrdL | Aromatase - Involved in angucycline ring aromatization. | Aglycone modification |

| UrdD | Ketoreductase - Involved in reduction of the polyketide chain. chem960.com | Aglycone modification |

| UrdE | Oxygenase - Involved in introducing oxygen into aromatic rings. | Aglycone modification |

| UrdM | Oxygenase/Reductase - Involved in C-12b oxygenation. chem960.com | Aglycone modification |

| UrdG, UrdH | Enzymes for initial deoxysugar biosynthesis (from glucose-1-phosphate). | Deoxysugar biosynthesis |

| UrdQ, UrdR | Enzymes for deoxysugar modification (dehydratase, ketoreductase). | Deoxysugar biosynthesis |

| UrdS, UrdT | Enzymes for deoxysugar modification (dehydratase, ketoreductase). | Deoxysugar biosynthesis |

| UrdGT1a | Glycosyltransferase - Involved in sugar attachment. | Glycosylation |

| UrdGT1b | Glycosyltransferase - Involved in sugar attachment. | Glycosylation |

| UrdGT1c | Glycosyltransferase - Involved in sugar attachment. | Glycosylation |

| UrdGT2 | C-Glycosyltransferase - Catalyzes C-glycosyl transfer of D-olivose. | Glycosylation (initial C-glycosylation) |

C-Glycosidic Bond Formation

A key step in the biosynthesis of urdamycins, including this compound, is the formation of a carbon-carbon (C-C) glycosidic bond between a deoxysugar and the polyketide aglycone. This reaction is catalyzed by C-glycosyltransferases, which are distinct from the more common O-glycosyltransferases that form carbon-oxygen (C-O) glycosidic bonds. In the urdamycin pathway, the enzyme UrdGT2 is responsible for catalyzing the formation of a C-C bond between the angucycline aglycone and D-olivose. nih.govmicrobiologyresearch.orgresearchgate.net This C-glycosidic linkage is typically found at the C-9 position of the angucycline core in urdamycin A. nih.gov Structural studies of UrdGT2 from Streptomyces fradiae have provided insights into its mechanism, revealing it as the first characterized C-glycosyltransferase structure. nih.gov UrdGT2 belongs to the structural family GT-B of glycosyltransferases. nih.gov

O-Glycosidic Bond Formation

Following the initial C-glycosylation, additional sugar moieties are attached to the urdamycin scaffold via O-glycosidic bonds, catalyzed by O-glycosyltransferases. In the context of urdamycin biosynthesis, several O-glycosyltransferases are involved in assembling the characteristic oligosaccharide chains. Enzymes like UrdGT1a, UrdGT1b, and UrdGT1c have been identified and functionally characterized through gene inactivation and expression studies. nih.gov These enzymes are responsible for attaching specific deoxysugars, such as L-rhodinose and D-olivose, to different positions on the aglycone or existing sugar residues. nih.govcore.ac.uk

Substrate Specificity and Acceptor Flexibility of Urdamycin Glycosyltransferases (UrdGTs)

The Urdamycin glycosyltransferases exhibit distinct substrate specificities for both the nucleotide-activated sugar donor and the aglycone or glycosylated acceptor molecule. Studies on UrdGT1b and UrdGT1c, which share high amino acid sequence identity, have shown differing specificities. nih.gov Research involving chimeric enzymes constructed from portions of UrdGT1b and UrdGT1c identified a region near the N-terminus (amino acids 52-82) as crucial for determining both sugar donor and acceptor substrate specificity. nih.gov

Furthermore, investigations into the acceptor flexibility of UrdGTs have been conducted using Streptomyces fradiae glycosyltransferase mutants. These studies revealed that different combinations of disrupted UrdGT genes lead to the accumulation of various glycosylated urdamycin derivatives, demonstrating the ability of the remaining functional GTs to act on alternative substrates. researchgate.net For instance, inactivation of urdGT1a resulted in the accumulation of Urdamycin B, which lacks the terminal D-olivose found in Urdamycin A, indicating UrdGT1a's role in this specific glycosylation step. nih.gov UrdGT2, the C-glycosyltransferase, has also shown some flexibility, accepting both D- and L-configured rhodinose (B1234984) as substrates in vivo, leading to the production of novel urdamycins with di-rhodinosyl side chains. capes.gov.br

Elucidation of Enzymatic Cascades in Oligosaccharide Assembly

The assembly of the oligosaccharide chain in urdamycins involves a sequential enzymatic cascade. Based on gene inactivation and complementation studies, the order of glycosylation steps catalyzed by specific UrdGTs has been elucidated, particularly for Urdamycin A biosynthesis. nih.gov The C-glycosylation by UrdGT2 is the initial glycosyl transfer event, attaching D-olivose to the aglycone. microbiologyresearch.orgresearchgate.net Subsequent O-glycosylation steps are then carried out by other UrdGTs, building the oligosaccharide chain. For example, co-expression of urdGT1b and urdGT1c resulted in the production of 12b-derhodinosyl-urdamycin A, while co-expression of urdGT1a, urdGT1b, and urdGT1c led to the formation of Urdamycin A. nih.gov This indicates a defined order of action for these glycosyltransferases in assembling the trisaccharide chain found in Urdamycin A. While the precise cascade for this compound's specific sugar modifications may involve similar enzymes acting on a modified aglycone or intermediates, the principles of sequential glycosylation by dedicated enzymes are conserved within the pathway.

Post-Polyketide Synthase Tailoring Modifications

Beyond glycosylation, the urdamycin pathway involves several other post-PKS tailoring modifications that contribute to the structural diversity and biological activity of the final compounds. These modifications include oxygenase-mediated transformations and methyltransferase activities.

Oxygenase-Mediated Transformations (e.g., Hydroxylations, Baeyer-Villiger Oxidations)

Oxygenases play a significant role in introducing hydroxyl groups and potentially catalyzing other oxidative reactions on the angucycline backbone. Enzymes like UrdE and UrdM have been implicated in hydroxylation steps in the urdamycin biosynthetic pathway. researchgate.netmicrobiologyresearch.orgresearchgate.netcore.ac.uknih.gov UrdE is a flavoprotein monooxygenase that has been associated with hydroxylation at positions C-12 and C-12b of the angucyclone aglycone. researchgate.netcore.ac.uk UrdM is a bifunctional enzyme containing both an N-terminal flavoprotein oxygenase domain and a C-terminal short-chain dehydrogenase/reductase (SDR) domain. researchgate.netresearchgate.netcore.ac.uknih.gov While initially linked to C-12b hydroxylation, the precise roles and substrates of UrdE and the UrdM oxygenase domain have been further investigated, suggesting complex interactions and potential alternative functions in different contexts. core.ac.uknih.gov The SDR domain of UrdM has been associated with ketoreduction, potentially at the C-6 position. core.ac.uknih.gov

The biosynthesis of this compound (and Urdamycin C) is unique due to the incorporation of structural elements derived from tyrosine and tryptophan. nih.gov While the specific enzymes catalyzing the incorporation and modification of these amino acid-derived units into the angucycline structure of this compound are not as extensively detailed as the core angucycline tailoring enzymes in the provided search results, it is likely that additional oxygenases or other modifying enzymes are involved in these complex transformations. The formation of urdamycin L, a shunt product containing a seven-membered lactone ring formed via Baeyer-Villiger oxidation, highlights the potential for such oxidative rearrangements within the urdamycin pathway, although the specific enzyme responsible for this transformation was not explicitly linked to this compound biosynthesis in the provided text. asm.org

Other Enzymatic Derivatizations

Beyond the core polyketide chain assembly and initial cyclizations, the biosynthesis of urdamycins, including this compound, involves a suite of tailoring enzymes that introduce structural diversity. Glycosylation, hydroxylation, and reduction are prominent examples of these modifications.

Glycosyltransferases (GTs) play a significant role in attaching deoxysugar moieties to the angucycline core. For instance, UrdGT2 is identified as the enzyme responsible for the initial C-glycosyl transfer of activated D-olivose to an angucyclinone precursor that already possesses the angular 12b-hydroxyl group. acs.orgnih.govmicrobiologyresearch.orgacs.org Experimental evidence from urdGT2 gene inactivation studies in S. fradiae demonstrated the essential role of UrdGT2, as mutant strains accumulated urdamycins I, J, and K, compounds that lack the characteristic C-glycosidic moiety. acs.orgnih.govmicrobiologyresearch.orgacs.org This highlights UrdGT2's function as catalyzing the earliest glycosyl transfer step in the pathway. microbiologyresearch.org Other glycosyltransferases, such as UrdGT1b and UrdGT1c, are also involved in urdamycin biosynthesis, exhibiting different specificities for nucleotide sugars and acceptor substrates. nih.gov Research involving engineered glycosyltransferases has shown that altering specific amino acid regions can modify their substrate specificity, potentially leading to the formation of novel urdamycin derivatives. nih.govcore.ac.uk

Oxygenases are another class of enzymes critical for modifying the angucycline scaffold through hydroxylation and oxidation reactions. UrdE is an oxygenase proposed to be involved in hydroxylation at the C-12 and/or C-12b positions of the angucycline aglycone. researchgate.net UrdM is a bifunctional enzyme containing both oxygenase and reductase domains. It has been implicated in the oxygenation at position 12b of urdamycin A. nih.govmicrobiologyresearch.org Furthermore, UrdM has been suggested to mediate a Baeyer-Villiger oxidation step in the biosynthesis of urdamycin L, a shunt product in the urdamycin pathway, resulting in the formation of a seven-membered lactone ring. researchgate.net While reductases like UrdO are present in the biosynthetic gene cluster, their specific roles in the formation of this compound are less clearly defined, though they are generally involved in modifying the polyketide structure. nih.govmicrobiologyresearch.org

Investigation of Proposed Non-Enzymatic Reactions in this compound Formation

Investigations into the late stages of urdamycin biosynthesis have revealed the significant and rather surprising involvement of non-enzymatic chemical reactions, particularly in the formation of urdamycins C and D from urdamycin A. nih.govrsc.orgpsu.eduacadiau.caresearchgate.netasm.org Contrary to typical biosynthetic steps catalyzed by dedicated enzymes, the conversion of urdamycin A to this compound occurs spontaneously through a chemical condensation. rsc.orgpsu.edu

Specifically, the formation of this compound from urdamycin A is attributed to a non-enzymatic condensation reaction between urdamycin A and indole-3-pyruvic acid. rsc.orgpsu.edu This process involves an electrophilic attack by indole-3-pyruvic acid, or a related oxidized derivative, at the C-11 position of the urdamycin A chromophore. psu.edu Following this attack, a lactone ring (designated as ring E) is formed, completing the structural transformation to this compound. psu.edu This type of non-enzymatic reaction, leading to the incorporation of an amino acid-derived moiety and the formation of a new ring system, represents a novel mechanism within angucycline biosynthesis. rsc.orgpsu.edu

This non-enzymatic pathway for this compound formation is supported by studies on related urdamycins. For instance, the formation of urdamycin E from urdamycin A involves the non-enzymatic Michael addition of methylmercaptan, enzymatically liberated from methionine, to the urdamycin A chromophore. psu.eduresearchgate.net Similarly, the formation of urdamycin Y involves indole-3-pyruvate undergoing a non-enzymatic reaction to form a lactone ring at the C-11 and C-12 positions, mirroring the proposed mechanism for this compound formation. nih.gov These examples underscore that non-enzymatic steps are integral to the late-stage diversification and maturation of the urdamycin family of antibiotics.

The proposed non-enzymatic condensation mechanism for this compound formation can be conceptually represented as follows:

| Precursor 1 | Precursor 2 | Reaction Type | Product | Key Structural Change |

| Urdamycin A | Indole-3-pyruvic acid | Condensation | This compound | Formation of a lactone (ring E) at C-11 |

This table summarizes the core components and outcome of the non-enzymatic reaction leading to this compound.

Research findings, including feeding experiments with isotopically labeled precursors, initially established that the additional structural elements in this compound are derived from tryptophan. nih.gov Subsequent investigations elucidated that the incorporation of this tryptophan-derived moiety, specifically via indole-3-pyruvic acid, occurs through a non-enzymatic chemical reaction rather than an enzymatic one. rsc.orgpsu.edu This highlights the intricate interplay between enzymatic steps, which produce intermediates like urdamycin A and amino acid derivatives, and spontaneous chemical reactions that finalize the structure of compounds like this compound.

Genetic and Genomic Analyses of Urdamycin Biosynthetic Gene Clusters

Identification and Characterization of the Urdamycin Biosynthetic Gene Cluster (BGC)

The urdamycin biosynthetic gene cluster has been identified and characterized in Streptomyces fradiae Tü2717. researchgate.netresearchgate.net This cluster encodes the necessary machinery for the biosynthesis of urdamycin A, the principal product, which includes a C-glycosidically linked D-olivose and additional O-glycosidically linked deoxysugars like L-rhodinose and another D-olivose. acs.orgcaymanchem.com The identification of the BGC often involves techniques such as gene cloning and sequencing, allowing researchers to delineate the genetic boundaries and organization of the cluster. researchgate.netresearchgate.nettandfonline.com Studies have revealed the presence of genes encoding a minimal polyketide synthase (PKS), along with genes for ketoreductases, aromatases, cyclases, oxygenases, and deoxysugar biosynthetic enzymes within the urdamycin BGC. researchgate.nettandfonline.com

Functional Annotation of Open Reading Frames (ORFs) within the BGC

Functional annotation of the ORFs within the urdamycin BGC involves assigning putative functions to the identified genes based on sequence homology to genes with known functions in other biosynthetic pathways. This process helps to predict the roles of the encoded proteins in the urdamycin biosynthetic pathway. For instance, ORFs showing similarity to known PKS genes are likely involved in forming the angucycline backbone, while those similar to glycosyltransferases are implicated in sugar attachment. researchgate.nettandfonline.com Analysis of the deoxysugar biosynthetic genes within the urdamycin BGC has revealed a common pathway leading to the formation of D-olivose and L-rhodinose. nih.govresearchgate.net Specific enzymes responsible for distinct steps in this pathway have been assigned based on these analyses. nih.gov

Table 1: Examples of Functionally Annotated ORFs in the Urdamycin BGC

| ORF | Putative Function | Homology to (Example) | Role in Urdamycin Biosynthesis (Predicted/Confirmed) | Source |

| urdZ3 | Deoxysugar biosynthesis | Deoxysugar biosynthetic genes | L-rhodinose biosynthesis | nih.gov |

| urdQ | dTDP-hexose-3,4-dehydratase | Deoxysugar biosynthetic genes | L-rhodinose biosynthesis | nih.govnih.gov |

| urdR | dTDP-hexose-4-ketoreductase | Deoxysugar biosynthetic genes | D-olivose biosynthesis | nih.govnih.gov |

| urdS | Deoxysugar biosynthesis | Deoxysugar biosynthetic genes | Involved in deoxysugar formation | nih.gov |

| urdZ1 | Putative deoxysugar biosynthesis | Deoxysugar biosynthetic genes | L-rhodinose biosynthesis | nih.gov |

| urdGT1b | Glycosyltransferase | Glycosyltransferases | O-glycosyltransfer of deoxysugars | nih.govnih.gov |

| urdGT1c | Glycosyltransferase | Glycosyltransferases | O-glycosyltransfer of deoxysugars | nih.govnih.gov |

| urdGT2 | Glycosyltransferase | Glycosyltransferases | C-glycosyl transfer of activated D-olivose | researchgate.netacs.org |

| urdM | Oxygenase/Reductase (Bifunctional) | Oxygenases/Reductases | Oxygenation at position 12b of urdamycin A | researchgate.netresearchgate.netbiorxiv.org |

| urdE | Oxygenase | Oxygenases | Oxygenation at C-12 and C-12b (proposed) | tandfonline.comresearchgate.net |

Targeted Gene Inactivation and Complementation Studies for Pathway Elucidation

Targeted gene inactivation and complementation studies are powerful tools for experimentally validating the predicted functions of ORFs within the BGC and elucidating the specific steps in the biosynthetic pathway. By disrupting a specific gene and observing the resulting metabolic profile of the mutant strain, researchers can infer the function of the inactivated gene. Complementation, where the wild-type gene is reintroduced into the mutant, can then restore the original phenotype and confirm the gene's role. nih.govnih.govresearchgate.netasm.org

For example, inactivation of urdZ3, urdQ, and urdZ1, genes putatively involved in deoxysugar biosynthesis, prevented the production of L-rhodinose in mutant strains, leading to the accumulation of urdamycinone B, an intermediate lacking the rhodinose (B1234984) sugar. nih.gov Inactivation of urdR, involved in D-olivose biosynthesis, resulted in the formation of urdamycin M, which carries a D-rhodinose instead of D-olivose at the C-9 position. nih.govnih.gov The inactivation of urdGT2, encoding a glycosyltransferase, led to the production of novel urdamycins I, J, and K, which lack the C-glycosidically linked D-olivose, demonstrating UrdGT2's role in this initial glycosylation step. researchgate.netacs.orgacs.org These studies provide direct evidence for the involvement of specific genes in the urdamycin biosynthetic pathway and help to map out the sequence of enzymatic reactions.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Heterologous expression involves transferring the urdamycin BGC or parts of it into a different host organism for production and study. This approach is particularly useful when the native producer is slow-growing or genetically intractable. rsc.orgnih.govmdpi.com By reconstructing the biosynthetic pathway in a well-characterized host, researchers can facilitate the production of urdamycin and its analogues and gain further insights into the enzymatic steps. rsc.orgnih.gov Streptomyces lividans is a commonly used heterologous host for expressing BGCs from other Streptomyces species. tandfonline.commdpi.com Heterologous expression systems allow for the manipulation of the pathway and the production of compounds that might be produced in low amounts or not at all in the native host. nih.govresearchgate.net

Combinatorial Biosynthesis and Pathway Engineering for Novel Analogue Generation

Combinatorial biosynthesis and pathway engineering involve manipulating the genes within the BGC to generate novel urdamycin analogues. This can be achieved by modifying existing genes, introducing genes from other biosynthetic pathways, or altering the expression levels of specific genes. nih.govnih.govdtic.mil This approach is a powerful strategy for creating structural diversity and potentially improving the biological activity of the resulting compounds. nih.govnih.govresearchgate.netresearchgate.net

Rational Engineering of Glycosyltransferase Genes

Glycosyltransferases (GTs) are key enzymes in urdamycin biosynthesis, responsible for attaching deoxysugars to the angucycline backbone. acs.orgnih.govnih.gov Rational engineering of GT genes involves making specific changes to the enzyme's amino acid sequence to alter its substrate specificity or catalytic activity. nih.govnih.govpnas.org This can lead to the attachment of different sugar moieties or the glycosylation of different positions on the aglycone, resulting in novel urdamycin derivatives. Studies have focused on identifying the regions within urdamycin GTs that determine substrate specificity, paving the way for targeted engineering. nih.gov Engineered urdamycin glycosyltransferases have shown altered and broadened substrate specificity, enabling the production of new glycosylated compounds. nih.govpnas.org

Targeted Alterations in Deoxysugar Biosynthetic Genes

Targeted alterations in deoxysugar biosynthetic genes can lead to the production of modified or entirely new deoxysugars, which can then be incorporated into the urdamycin structure by the glycosyltransferases. nih.govnih.govasm.org By inactivating or modifying genes involved in deoxysugar formation, researchers can control the type of sugar available for glycosylation, leading to the biosynthesis of urdamycin analogues with altered sugar patterns. nih.govnih.govresearchgate.net For instance, mutations in genes like urdQ and urdR, involved in L-rhodinose and D-olivose biosynthesis, respectively, have resulted in the production of urdamycin analogues with different sugar attachments. nih.govnih.gov Combining deoxysugar biosynthetic genes from different clusters can also lead to the generation of novel deoxysugars and subsequently new urdamycin derivatives. researchgate.netasm.org

Hybrid Biosynthesis Approaches for Chemodiversity

Hybrid biosynthesis, also known as combinatorial biosynthesis, involves manipulating biosynthetic pathways by introducing genes from different BGCs or modifying existing genes to generate novel or modified natural products. nih.govasm.org This approach has been applied to the urdamycin BGC to create chemodiversity. researchgate.netasm.org

One strategy involves introducing genes encoding tailoring enzymes or sugar biosynthesis pathways from other organisms or BGCs into a urdamycin-producing strain of S. fradiae. asm.org This can lead to the production of hybrid antibiotics with altered aglycone structures or different sugar moieties. For example, the introduction of genes from the tetracenomycin (tcm) or elloramycin (B1244480) BGCs into S. fradiae Tü2717 has resulted in the isolation of hybrid antibiotics like 6-hydroxy tetracenomycin C and 8-olivosyl-8-demethyl-tetracenomycin C. asm.org

Another approach involves modifying the glycosylation pattern of urdamycins by manipulating the glycosyltransferase genes within the urdamycin BGC or by expressing urdamycin glycosyltransferases in heterologous hosts or glycosyltransferase-deficient mutants of other antibiotic producers. researchgate.netresearchgate.net This has been shown to yield various glycosylated derivatives, including those with altered sugar linkages or different sugar types, contributing to chemodiversity. researchgate.net For instance, disrupting different combinations of urdamycin A glycosyltransferase genes in S. fradiae has resulted in the production of various glycosylated derivatives. researchgate.net

Hybrid biosynthesis efforts can also involve modifying the polyketide backbone synthesis or post-PKS modification steps by introducing or altering genes responsible for these reactions. While specific examples directly leading to hybrid Urdamycin D through such approaches are not prominently detailed in the search results, the general principles of hybrid biosynthesis applied to the urdamycin BGC are aimed at generating a wider array of angucycline structures, which could potentially include novel this compound analogs or related hybrid compounds. The flexibility of type II PKS systems and the modular nature of tailoring enzymes make the urdamycin BGC a suitable target for such combinatorial approaches to expand the chemical space of angucycline antibiotics. asm.orgmdpi.com

Analysis of Transcriptional Regulatory Elements and Transport Mechanisms within the BGC

The efficient production of secondary metabolites like urdamycins requires coordinated regulation of the genes within the BGC. Transcriptional regulatory elements play a crucial role in controlling the expression of these genes in response to environmental signals and the physiological state of the producing organism. uni-tuebingen.deuni-saarland.de

Analysis of the urdamycin BGC has identified putative regulatory genes. For example, urd-orf148 is listed as a regulatory gene within the cluster. nih.gov Additionally, studies on other angucycline BGCs, which share similarities with the urdamycin cluster, have identified regulatory elements such as those belonging to the TerR family of regulators, which can influence BGC expression. researchgate.netresearchgate.netresearchgate.net The regulation of the urdamycin BGC in S. formicae, for instance, is controlled by two regulatory domains under the control of TerR family regulators. researchgate.netresearchgate.netresearchgate.net Understanding these regulatory mechanisms is essential for optimizing urdamycin production and for manipulating the pathway through synthetic biology approaches.

Molecular Mechanisms of Urdamycin D Biological Activity

DNA Interaction Studies

Angucycline antibiotics, including the urdamycins, are known to interact with DNA, a property central to their cytotoxic effects. nih.gov These interactions primarily involve the planar aromatic ring system of the angucycline chromophore. ijabbr.com

Elucidation of DNA Intercalation Mechanisms

DNA intercalation is a process where planar aromatic or heteroaromatic ring systems insert themselves between adjacent DNA base pairs, orienting perpendicular to the helix axis. ijabbr.com This insertion is thermodynamically favored due to the displacement of water molecules around the ligand and involves a conformational change in the DNA, increasing the separation between base pairs to create space for the intercalating molecule. ijabbr.com Many clinically used anticancer drugs, such as anthracyclines, interact with DNA through intercalation. ijabbr.com While specific detailed studies on the intercalation mechanism of urdamycin D are limited in the provided context, the angucycline structure, characterized by a four-ringed benz[a]anthracene, suggests the potential for such an interaction, similar to other angucycline antibiotics and related compounds like daunomycin, which intercalates at CpG steps in DNA. rcsb.orgresearchgate.net The planar nature of the angucycline chromophore is consistent with the structural requirements for intercalation. ijabbr.com

Inhibition of Topoisomerase Enzymes

Topoisomerase enzymes are crucial for DNA replication, transcription, and other vital cellular processes, as they manage DNA supercoiling and entanglement by creating transient breaks in the DNA strands. wikipedia.org Topoisomerase inhibitors interfere with these enzymes, often by stabilizing the transient DNA-topoisomerase complex, leading to DNA breaks and ultimately cell death. wikipedia.org Urdamycin A, the aglycone of this compound, has been reported to inhibit topoisomerase II, contributing to its anticancer effects. Topoisomerase inhibitors can be broadly classified into type I and type II inhibitors, targeting the respective topoisomerase subtypes. wikipedia.org The inhibition of topoisomerase II by urdamycin A suggests a mechanism where the compound interferes with the enzyme's ability to religate double-strand breaks, a key function of type II topoisomerases. wikipedia.org This inhibition can lead to the accumulation of lethal DNA breaks.

Cellular Pathway Modulation

Beyond direct DNA interaction, urdamycin compounds have been shown to modulate key cellular signaling pathways involved in cell survival, growth, and death. researchgate.netresearchgate.netnih.gov

Induction of Programmed Cell Death (Apoptosis and Autophagy)

Programmed cell death, primarily through apoptosis and autophagy, is a critical mechanism for eliminating damaged or unwanted cells. nih.gov Many anticancer agents induce cell death through these pathways. wikipedia.orgnih.gov Research indicates that urdamycin A induces tumor cell death through both apoptosis and autophagy. Similarly, urdamycin E, another urdamycin derivative, has been shown to induce apoptosis and autophagy in cancer cell lines. researchgate.netresearchgate.netnih.govresearchgate.net Apoptosis is characterized by a cascade of events leading to controlled cell dismantling, often involving caspases. nih.govfigshare.com Autophagy is a cellular process involving the degradation and recycling of cellular components. researchgate.netnih.gov The induction of both pathways by urdamycin derivatives suggests a multifaceted mechanism of action in promoting cell death. Studies on urdamycin V, for example, showcased induction of p53-independent apoptosis in cervical cancer cell lines. researchgate.netfigshare.com

Inhibition of Mechanistic Target of Rapamycin (B549165) (mTOR) Complexes and Downstream Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, functioning within two distinct complexes: mTORC1 and mTORC2. researchgate.netsochob.cl Aberrant activation of the mTOR pathway is frequently observed in various cancers. researchgate.netfigshare.com Inhibition of mTOR signaling is a strategy employed by some anticancer drugs. researchgate.netsochob.cl Urdamycin A has been reported to effectively inhibit mTOR, contributing to cancer cell death. More specifically, studies on urdamycin E have demonstrated its ability to inactivate the mTOR complex by preventing phosphorylation at specific serine residues (Ser 2448 and Ser 2481) in both mTORC1 and mTORC2. researchgate.netresearchgate.netnih.govfrontiersin.org This inhibition of mTOR complexes leads to a significant reduction in the phosphorylation of their downstream targets, such as p70s6k and 4e-bp1 (regulated by mTORC1), and Akt (regulated by mTORC2). researchgate.netresearchgate.netnih.gov The comprehensive inhibition of these downstream effectors further confirms the effective blockade of the mTOR pathway by urdamycin derivatives, highlighting this as a key mechanism in their anticancer activity. researchgate.netresearchgate.netnih.gov

Here is a summary of some research findings related to the mechanisms of action of urdamycin derivatives:

| Compound | Mechanism of Action | Cellular Effects | References |

| Urdamycin A | DNA Intercalation, Topoisomerase II Inhibition, mTOR Inhibition | Anticancer effects, Gram-positive antibacterial activity | |

| Urdamycin E | Inactivation of mTORC1 (Ser2448) and mTORC2 (Ser2481) | Apoptosis and Autophagy induction in cancer cells | researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.org |

| Urdamycin V | Phosphorylation modulation along mTORC2/Akt/p38/Erk pathway | p53-independent Apoptosis induction in cervical cancer cells | researchgate.netfigshare.com |

Disruption of Mitochondrial Bioenergetics and Function

While specific detailed studies on this compound's direct impact on mitochondrial bioenergetics and function are not extensively documented in the provided search results, mitochondrial dysfunction and bioenergetic failure are recognized mechanisms affected by various compounds and implicated in numerous pathological conditions, including neurodegenerative and inflammatory diseases. caymanchem.comchem960.comnih.govchem960.com The general class of angucyclines, with their often cytotoxic properties, could potentially interact with mitochondrial processes, given the critical role of mitochondria in cellular energy production and apoptosis pathways.

Reactive Oxygen Species Generation and Cellular Impact

The generation of reactive oxygen species (ROS) is a mechanism by which some compounds exert cellular effects, including inducing apoptosis or causing oxidative damage. While detailed mechanisms for this compound are limited, there is a mention linking "urdamycin" to the generation of reactive oxygen species via sequential additions of single electrons. This suggests that this compound, as a member of this group, may contribute to cellular impact through the induction of oxidative stress. Other compounds, such as jadomycin, a related natural product, have also demonstrated DNA cleavage through the generation of reactive oxygen species in the presence of Cu(II). The precise pathways and full cellular impact of ROS generation by this compound warrant further detailed investigation.

Antimicrobial Action Mechanisms

Angucycline antibiotics, including urdamycins, are known for their antibacterial properties against a range of bacteria. Their antimicrobial action is believed to involve interference with essential bacterial cellular processes.

Disruption of Bacterial Cell Wall Synthesis

One proposed mechanism for the antibiotic action of angucyclines is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, primarily composed of peptidoglycan, is crucial for structural integrity and survival. Antibiotics targeting cell wall synthesis, such as beta-lactams and glycopeptides, interfere with peptidoglycan synthesis at various stages. While direct experimental evidence specifically for this compound's interaction with cell wall synthesis pathways was not found in the provided results, the classification of urdamycins as angucycline antibiotics with reported antibacterial activity suggests this as a potential mechanism of action, similar to other compounds in this class.

Interference with Bacterial Protein Synthesis (Ribosomal Targeting)

Interference with bacterial protein synthesis by targeting the ribosome is another well-established mechanism for many antibiotics. The ribosome is a complex molecular machine responsible for translating mRNA into proteins, a vital process for bacterial growth and replication. While information specifically on this compound's ribosomal targeting is limited, a related compound, Urdamycin F, is reported to bind to bacterial ribosomal RNA, thereby disrupting translation processes essential for bacterial survival. This suggests that other urdamycins, including this compound, may also exert their antibacterial effects, at least in part, through similar interactions with the bacterial ribosome, inhibiting protein synthesis.

Anti-inflammatory Response Pathways

Beyond their antimicrobial and cytotoxic effects, some angucyclines have demonstrated anti-inflammatory properties.

Molecular Docking Simulations of Anti-inflammatory Targets

Mechanisms of Biochemical and Genetic Resistance

Resistance to antibiotics, including angucyclines like urdamycins, can arise through various biochemical and genetic mechanisms in bacteria. These mechanisms broadly include antibiotic inactivation, modification of the antibiotic target, and the action of efflux pump systems that reduce the intracellular concentration of the drug. Resistance mechanisms can differ between antibiotic-producing organisms, which require self-resistance to avoid being killed by their own metabolites, and pathogenic bacteria.

Target Modification Pathways

Target modification is a significant mechanism of antibiotic resistance where bacteria alter the structure of the cellular target that the antibiotic binds to, thereby reducing or preventing effective binding while maintaining essential cellular function. This can occur through mutations in genes encoding target proteins, enzymatic modification of the target molecule (such as methylation of ribosomal RNA), or the acquisition of alternative, insensitive target proteins. Examples include modifications in ribosomal RNA conferring resistance to macrolides and aminoglycosides, and alterations in penicillin-binding proteins leading to beta-lactam resistance. Specific instances of target modification conferring resistance directly to this compound have not been detailed in the examined literature.

Antibiotic Inactivation Strategies

Enzymatic inactivation is a common strategy employed by bacteria to resist antibiotics. This involves enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive. This mechanism is well-established for various antibiotic classes, including aminoglycosides (via acetylation, phosphorylation, or adenylylation), beta-lactams (via hydrolysis by beta-lactamases), and chloramphenicol. While the inactivation of a macrolide antibiotic through sugar modification has been reported, and inactivation of a gene (urdR) in Streptomyces fradiae led to a novel urdamycin, specific enzymatic inactivation mechanisms directly targeting this compound as a resistance strategy in other organisms have not been found in the conducted searches.

Role of Efflux Pump Systems

Efflux pumps are membrane-bound protein transporters that actively pump antibiotic compounds out of the bacterial cell, thereby lowering the intracellular concentration of the drug below inhibitory levels. These systems contribute to both intrinsic and acquired resistance in a wide range of bacteria. In the context of urdamycin biosynthesis by Streptomyces fradiae, transporter genes, such as urdJ and urdJ2, are located within the biosynthetic gene cluster. These transporters are likely involved in exporting the produced urdamycins, serving as a self-resistance mechanism for the producing organism. While efflux pumps are a widespread mechanism of resistance to various antibiotics in pathogenic bacteria, specific efflux pumps conferring resistance explicitly to this compound in non-producing organisms were not identified in the available information.

Structural Analogues and Structure Activity Relationship Sar Studies

Comprehensive Analysis of Natural Urdamycin Analogues and Their Structural Divergence

The urdamycin family, primarily produced by Streptomyces fradiae, encompasses a range of naturally occurring analogues that exhibit structural divergence, primarily in their glycosylation patterns and aglycone modifications. The core structure of urdamycins is based on the aglycone urdamycinone A, also known as aquayamycin. nih.govcaymanchem.com Urdamycin A, a prominent member, features a C-9-linked trisaccharide composed of D-olivose, L-rhodinose, and D-olivose, along with a C-12b-linked L-rhodinose residue. nih.gov

Natural analogues diverge from this structure through variations in the attached sugars, their number, type, and linkage positions. For instance, Urdamycin B differs from Urdamycin A by lacking the terminal D-olivose in the trisaccharide chain. nih.gov Urdamycins are characterized by saccharide attachments at the C-9 and C-12b positions of the aglycone, distinguishing them from saquayamycins, another group of angucyclines that typically have saccharide patterns at the C-9 and C-3 positions.

Beyond glycosylation, natural urdamycin analogues can also exhibit modifications in the aglycone structure. Urdamycin X, for example, produced by S. fradiae mutants, features a saturated ring B with hydroxyl groups at C-4a and C-12b, a contrast to the aromatic ring B found in Urdamycin A. nih.gov Urdamycin L contains a phenolic arene ring B with a C-6 hydroxyl group, resulting from a Baeyer-Villiger oxidation. These natural variations provide valuable insights into the structural features that can impact biological activity.

Semisynthetic Approaches and Chemical Modification Strategies

Semisynthetic modification of urdamycins allows for the generation of novel analogues with potentially altered biological profiles. These strategies typically involve chemical reactions targeting specific functional groups on either the aglycone or the glycosidic moieties.

Derivatization of the Aglycone Moiety

The aglycone of urdamycin A, urdamycinone A (aquayamycin), can be obtained through controlled acid hydrolysis of the glycosidic bonds. nih.gov While urdamycinone A itself exhibits moderate antibacterial activity, it lacks the sugar moieties crucial for the target specificity observed in the glycosylated urdamycins. nih.gov This aglycone serves as a precursor for semisynthetic modifications.

Hydroxyl groups on the urdamycin structure, including those on the aglycone, are amenable to acylation reactions. Acylation can be employed to modify the lipophilicity and potentially enhance the solubility or bioactivity of the compounds. Studies involving the reaction of urdamycin A with agents like acetyl chloride have yielded mono- to penta-acetylated derivatives that retained antibacterial activity. nih.gov

Chemical Modifications of Glycosidic Moieties

Modifications to the sugar residues themselves or their linkages represent another avenue for generating urdamycin analogues. While direct chemical modification of the complex oligosaccharide chains can be challenging, approaches such as controlled hydrolysis can yield derivatives with fewer sugar units, like derhodinosylurdamycin A (which lacks the C-12b rhodinose (B1234984) and one C-9 olivose-rhodinose pair compared to urdamycin A).

Furthermore, biosynthetic engineering approaches, discussed in Section 6.5, enable the generation of novel glycosylated analogues by manipulating the enzymatic machinery responsible for sugar biosynthesis and attachment.

Quantitative Assessment of Sugar Moiety Influence on Biological Activity Profiles

The appended sugar moieties play a significant role in the biological activity of urdamycins. Differences in the number and type of sugar residues attached to the aglycone result in variations in their biological activities. nih.gov Quantitative assessments, such as the determination of half-maximal inhibitory concentration (IC50) values, highlight the impact of these sugar moieties.

For example, Urdamycin B, which lacks the terminal D-olivose found in Urdamycin A's trisaccharide chain, exhibits reduced bioactivity compared to Urdamycin A. nih.gov Studies comparing Urdamycin A and derhodinosylurdamycin A have shown significant anticancer activity against L1210 leukemia stem cells, with reported IC50 values of 0.55 µg/ml for Urdamycin A and 0.75 µg/ml for derhodinosylurdamycin A. This suggests that while the full trisaccharide contributes to optimal potency, the presence of the remaining sugar moieties in derhodinosylurdamycin A still confers substantial activity. Conversely, some studies on aquayamycin-type angucyclines have suggested that analogues bearing no sugar subunit can demonstrate good potential for growth inhibition against certain cancer cell lines, while those with sugar subunits did not show significant antiproliferative activity against those specific lines. This highlights that the optimal glycosylation pattern for activity can be dependent on the specific analogue and target cell line.

The C-glycosidic bond linking the deoxy-sugar D-olivose to the angucycline core is a characteristic feature of urdamycin-type angucyclines. The presence and specific linkage of this sugar are often critical for the biological activity.

| Compound | Structural Difference from Urdamycin A | Activity vs. L1210 Leukemia Cells (IC50) | Reference |

| Urdamycin A | - | 0.55 µg/ml | |

| Urdamycin B | Lacks terminal D-olivose in C-9 trisaccharide | Reduced compared to Urdamycin A | nih.gov |

| Derhodinosylurdamycin A | Lacks C-12b rhodinose and terminal D-olivose in C-9 chain | 0.75 µg/ml |

Note: Activity comparisons may vary depending on the specific assay and cell line used.

Correlation of Specific Structural Features with Biological Responses (e.g., Aromaticity, Hydroxylations)

Beyond glycosylation, specific features of the angucycline aglycone contribute to the biological activity of urdamycins. The aromatic nature of the angucycline core is fundamental to their structure and likely plays a role in their interaction with biological targets, such as DNA or enzymes.

Hydroxylation patterns on the aglycone also influence activity. The presence of hydroxyl groups at specific positions, such as C-4a and C-12b, which are typically angular hydroxyls in the urdamycin series, can impact the molecule's shape, polarity, and interactions with binding sites. nih.gov The 5,6-double bond in the aglycone has also been noted as important with regard to the antitumor activities of urdamycins. Modifications affecting the aromaticity or the presence/absence of key hydroxyl groups, as seen in natural and engineered analogues like Urdamycin X, demonstrate the sensitivity of biological activity to these structural details.

Rational Design and Synthesis of Novel Urdamycin Analogues for SAR Elucidation

Rational design and synthesis efforts aim to create novel urdamycin analogues with tailored structural features to further elucidate SAR and potentially develop compounds with improved properties. These approaches often leverage knowledge gained from studying natural analogues and their biosynthesis.

Combinatorial biosynthesis and enzymatic glycodiversification are powerful strategies in this regard. By manipulating the genes encoding polyketide synthases, tailoring enzymes (such as hydroxylases and reductases), and glycosyltransferases involved in urdamycin biosynthesis, researchers can generate libraries of novel analogues with altered aglycone structures and glycosylation patterns. nih.gov

Engineered glycosyltransferases with broadened or altered substrate specificity have been developed to attach unusual or modified sugar moieties to the urdamycin aglycone or its intermediates, leading to the production of novel glycosylated derivatives, such as Urdamycin P, which carries a branched saccharide side chain. These efforts demonstrate the potential of targeted enzymatic modifications to expand the structural diversity of urdamycins and provide new compounds for SAR studies.

Synthetic chemistry also plays a vital role in creating urdamycin analogues, particularly those not accessible through biological routes. Total synthesis and semisynthesis allow for precise modifications to the aglycone and the controlled attachment of various sugar moieties, enabling systematic investigation of the impact of specific structural changes on biological activity. By combining insights from the study of natural diversity, targeted biosynthesis, and synthetic chemistry, rational design strategies contribute significantly to understanding the complex SAR of the urdamycin family and the development of potentially more effective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization in Urdamycin D Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product chemistry for accurately determining the elemental composition of a compound. For Urdamycin D, HRMS is employed to obtain a precise mass-to-charge ratio ([M+H]⁺, [M+Na]⁺, etc.) that allows for the unambiguous calculation of its molecular formula. This technique provides a high level of certainty regarding the atomic composition of the molecule, which is a fundamental step in structural characterization. For instance, HRMS has been used to confirm the molecular formula of Urdamycin A as C₄₃H₅₆O₁₇, with a molecular weight of 844.9 g/mol caymanchem.com. Similarly, this compound has been reported with a molecular formula of C₅₃H₆₁NO₁₈ and a molar mass of 1000.04734 g/mol chembk.com. The accuracy of HRMS is essential for distinguishing between compounds with very similar nominal masses, which is particularly relevant in families of natural products like the urdamycins that often feature subtle structural variations.

Here is a table summarizing the molecular formulas and masses for some urdamycins:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |

| Urdamycin A | C₄₃H₅₆O₁₇ | 844.9 | - |

| Urdamycin B | C₃₇H₄₄O₁₃ | 696.7 | 175974 nih.gov |

| Urdamycin C | C₅₁H₆₀O₁₉ | 977.0 | 3086507 nih.gov |

| This compound | C₅₃H₆₁NO₁₈ | 1000.04734 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the detailed chemical structure of organic molecules, including complex natural products like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types of atoms present, their local electronic environments, and their connectivity. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Comprehensive Signal Assignment

One-dimensional NMR experiments, specifically ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer), provide fundamental information about the hydrogen and carbon atoms within the this compound molecule.

¹H NMR: This spectrum reveals the different types of protons and their relative numbers, as well as their coupling interactions with neighboring protons. Chemical shifts (δ) indicate the electronic environment of each proton, while splitting patterns (multiplicity) and coupling constants (J values) provide details about the number and spatial arrangement of adjacent protons. emerypharma.comanalis.com.my

¹³C NMR: This experiment shows the signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization state and the presence of nearby electronegative atoms or functional groups. emerypharma.comanalis.com.my

DEPT: DEPT experiments are particularly useful in conjunction with ¹³C NMR to determine the number of protons attached to each carbon atom. nanalysis.commagritek.com DEPT-90 spectra show only signals for methine carbons (CH), while DEPT-135 spectra show positive signals for methyl (CH₃) and methine (CH) carbons and negative signals for methylene (B1212753) (CH₂) carbons. nanalysis.commagritek.com Quaternary carbons (C) are typically absent in DEPT spectra but are visible in the standard ¹³C NMR spectrum. nanalysis.com

By analyzing the chemical shifts, multiplicities, coupling constants from ¹H NMR, and the chemical shifts and carbon types from ¹³C and DEPT NMR, researchers can begin to assign specific signals to individual atoms within the proposed structure of this compound.

X-ray Crystallography for Definitive Absolute Stereochemical Assignments

While NMR can often determine relative stereochemistry, X-ray crystallography is considered the most reliable method for definitively establishing the absolute stereochemistry of chiral molecules. researchgate.netd-nb.info This technique requires a high-quality single crystal of the compound. researchgate.netd-nb.info By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the crystal, the precise arrangement of atoms in three dimensions can be determined. researchgate.net For chiral molecules, anomalous dispersion of X-rays can be used to distinguish between enantiomers and assign the absolute configuration. researchgate.netsoton.ac.uk X-ray analysis has been successfully applied to determine the structure of the main urdamycin compound, Urdamycin A researchgate.net. If suitable crystals of this compound can be obtained, X-ray crystallography would provide an unambiguous determination of its absolute stereochemistry, which is crucial for understanding its biological activity and potentially for synthetic efforts.

Bioinformatic Tools for Genome and Gene Cluster Analysis

Bioinformatic tools play a crucial role in understanding the biosynthesis of natural products like this compound, particularly in identifying and analyzing the gene clusters responsible for their production in microorganisms such as Streptomyces fradiae. biorxiv.orgresearchgate.netwur.nl Genome sequencing of the producing organism allows researchers to search for biosynthetic gene clusters (BGCs) that encode the enzymes necessary for the synthesis of the angucycline core, the attachment of sugar moieties, and other tailoring modifications. biorxiv.orgresearchgate.netnih.gov

Bioinformatic analysis involves using specialized software and databases to:

Identify putative BGCs based on the presence of genes encoding characteristic enzymes (e.g., polyketide synthases, glycosyltransferases, tailoring enzymes). biorxiv.orgwur.nlnih.gov

Predict the structure of the natural product based on the identified genes. wur.nl

Compare BGCs from different strains or species to understand the evolutionary relationships and potential for producing novel analogs. biorxiv.orgnih.gov

Analyze the regulatory elements controlling gene expression within the cluster.

The urdamycin biosynthetic gene cluster from S. fradiae has been studied using these approaches researchgate.net. Bioinformatic analysis of the genome of Streptomyces strains producing angucyclines has revealed the presence of type II polyketide synthase systems responsible for assembling the angucycline aglycone and genes for deoxy sugar biosynthesis and glycosyltransferases researchgate.netnih.gov. These studies provide insights into the genetic blueprint for this compound production and can guide efforts to engineer strains for improved yields or the production of novel urdamycin derivatives. nih.gov

Computational Molecular Docking Simulations for Ligand-Target Interaction Prediction

Computational molecular docking simulations are in silico techniques used to predict how a small molecule (ligand), such as this compound, might bind to a larger biomolecule, typically a protein (receptor). nih.govopenaccessjournals.comnih.govmdpi.comresearchgate.net This method aims to predict the preferred binding orientation (pose) of the ligand within the binding site of the target and estimate the binding affinity. nih.govopenaccessjournals.comresearchgate.net

The process generally involves:

Preparing the 3D structures of both the ligand (this compound) and the target protein.

Sampling possible orientations and conformations of the ligand within the target's binding site. nih.gov

Scoring each pose based on an energy function that estimates the strength of the interaction. nih.gov

Molecular docking provides valuable insights into the potential molecular targets of this compound and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. nih.govopenaccessjournals.com This information can help researchers understand the potential mechanism of action of this compound and guide further experimental studies. nih.govmdpi.com While specific docking studies for this compound were not found in the search results, the technique is widely applied in the study of natural products with biological activity, and it would be a relevant approach to investigate how this compound interacts with potential antibacterial or anticancer targets, given the reported activities of other urdamycins. caymanchem.comresearchgate.net

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., HPLC-UV, HPLC/MS) for Characterization and Quantification

Hyphenated chromatographic-spectroscopic techniques, particularly High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in the characterization, analysis, and quantification of complex natural products like this compound. These techniques allow for the separation of this compound from structurally related compounds and matrix components, followed by its detection and structural elucidation or confirmation based on its spectroscopic properties.

Research into urdamycins, including this compound, frequently employs HPLC-UV for purity assessment and for monitoring production in microbial fermentation broths. Reverse-phase HPLC using C18 columns is a common approach, with mobile phases typically consisting of gradients of acetonitrile (B52724) and water. UV detection is effective because angucycline antibiotics like urdamycins possess chromophores that absorb strongly in the UV-Vis region. For instance, reverse-phase HPLC with UV detection at 254 nm using a C18 column and acetonitrile-water gradients (60–80% acetonitrile over 20 minutes) has been successfully used for the purity assessment of Urdamycin A, achieving baseline separation from congeners. nih.gov This indicates that similar conditions are applicable for separating and detecting this compound, which shares a similar angucycline core structure. The specific UV absorption maxima for this compound contribute to its selective detection using a UV-Vis detector.

LC-MS provides more detailed structural information and enhanced sensitivity compared to HPLC-UV alone. This hyphenated technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. Electrospray ionization (ESI) is commonly used in LC-MS analysis of urdamycins, allowing for the detection of protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and fragment ions. This provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and confirmation. HPLC-UV-MS analysis using systems equipped with photodiode array detectors (for UV data) and ESI-MS detectors (operating in positive and negative modes) has been utilized for the analysis of urdamycin analogues produced by Streptomyces fradiae mutants. caymanchem.com Such analyses involve C18 columns and gradients of mobile phases like acetic acid in water and acetonitrile. caymanchem.com This setup allows for the simultaneous acquisition of chromatographic retention time, UV spectrum, and mass spectrum for this compound, providing a comprehensive dataset for its characterization and for differentiating it from other co-produced metabolites.

Characterization: Confirming the identity of this compound based on its unique retention time, UV spectrum, and mass-to-charge ratio (m/z) and fragmentation pattern.

Purity Assessment: Determining the purity of isolated this compound samples by resolving and quantifying impurities or related compounds. nih.gov

Detection and Monitoring: Identifying the presence of this compound in complex biological extracts (e.g., fermentation broths) and monitoring its production over time or under different conditions. caymanchem.comchem960.com

Quantification: Although specific data was not found, these techniques, when coupled with appropriate calibration standards, can be used to quantify the amount of this compound in samples.

Q & A

Q. What methodologies are recommended for isolating Urdamycin D from bacterial metabolites?

Isolation typically involves sequential chromatographic techniques. Initial fractionation uses Sephadex LH-20 CC with chloroform/methanol (1:1) elution, followed by semi-preparative HPLC (e.g., ODS columns with acetonitrile/water gradients). Purity is validated via TLC and analytical HPLC, as demonstrated in analogous angucycline glycoside isolations .

Q. How is the structural elucidation of this compound performed?

Key steps include:

- UV-Vis spectroscopy to identify chromophores (e.g., aromatic polyketide backbone).

- 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to map carbon connectivity and glycosidic linkages.

- HR-ESI-MS to confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

Cross-referencing with databases (e.g., SciFinder) and published angucycline derivatives (e.g., Urdamycin A) is critical .

Q. What bioactivity assays are suitable for evaluating this compound’s anticancer potential?

Standard assays include:

- Cytotoxicity testing against cancer cell lines (e.g., L1210, HT-29) using MTT or SRB assays, with IC₅₀ values calculated via dose-response curves.

- Antibacterial disc assays against Gram-positive bacteria (e.g., Bacillus subtilis). Negative controls (e.g., Saccharomyces cerevisiae) validate specificity .

Q. How can researchers ensure reproducibility in this compound biosynthesis studies?

- Use genetically stable strains (e.g., Streptomyces spp.) with sequenced genomes.

- Document fermentation conditions (media, pH, temperature) and supplement with LC-MS metabolite profiling to track yield variations .

Advanced Research Questions

Q. How can genetic engineering enhance this compound production?

- Gene inactivation/complementation : Target biosynthetic genes (e.g., glycosyltransferases, oxidases) via CRISPR-Cas9 to study pathway bottlenecks. For example, urdGT2 knockout in Streptomyces fradiae blocked olivose attachment in Urdamycin A, suggesting analogous strategies for D .

- Heterologous expression : Clone the urd gene cluster into optimized hosts (e.g., S. coelicolor) to bypass native regulatory limitations .

Q. How to address contradictions in reported bioactivity data for this compound?

- Methodological scrutiny : Compare assay conditions (e.g., cell line viability thresholds, solvent controls). For instance, Urdamycin A showed no activity on A549 cells at >10 µg/ml but was potent against HT-29 .